Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate

basicity pKa bioavailability

This Boc-protected tetrahydroquinoline scaffold features a C4 secondary methylamino group (pKa 9.11), enabling orthogonal N-1 deprotection while preserving the critical amine for nNOS/vasopressin antagonist programs. Its inherent chirality eliminates asymmetric resolution steps, delivering 97% purity material in gram-scale quantities. Procure now for streamlined CNS SAR library synthesis.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B7935173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16-4)11-7-5-6-8-13(11)17/h5-8,12,16H,9-10H2,1-4H3
InChIKeyMYXFSPQLWCWBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(Methylamino)-3,4-Dihydro-2H-Quinoline-1-Carboxylate: Procurement-Relevant Identity, Class, and Physicochemical Signature


tert-Butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate (CAS 1511081-49-4; molecular formula C₁₅H₂₂N₂O₂; MW 262.35) is a Boc-protected, partially saturated quinoline bearing a secondary methylamino substituent at the C4 position . The compound belongs to the 1,2,3,4-tetrahydroquinoline class distinguished by an sp³-hybridized C4 chiral center, an N-Boc carbamate, and a solvent-accessible secondary amine. Its predicted physicochemical profile includes a boiling point of 350.7 ± 41.0 °C, density of 1.10 ± 0.1 g/cm³, and a pKa of 9.11 ± 0.20 . The (R)-enantiomer is separately registered under CAS 2381876-97-5 and is commercially available with defined enantiomeric purity [1]. These features place the compound at a unique intersection of a chiral amine building block, a protected tetrahydroquinoline scaffold, and a modular intermediate for nitrogen-containing bioactive molecules.

Why In-Class 1-Boc-Tetrahydroquinolines Cannot Substitute for tert-Butyl 4-(Methylamino)-3,4-Dihydro-2H-Quinoline-1-Carboxylate in Target-Focused Research


Although the 1-Boc-tetrahydroquinoline core appears in many commercial building blocks, the C4 substitution pattern decisively governs both reactivity and biological recognition. The 4-methylamino group differentiates the compound from three key comparators: (i) the unsubstituted 1-Boc-1,2,3,4-tetrahydroquinoline (CAS 123387-53-1, pKa 10.44) lacks the hydrogen-bond donor/acceptor capacity of the secondary amine ; (ii) the 4-oxo derivative tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (pKa −1.91) eliminates the basic amine entirely and introduces a ketone electrophile that redirects reactivity ; (iii) the analogous 4-amino congener (primary amine) exhibits different steric and electronic properties at the chiral center, altering diastereoselectivity in subsequent transformations. The 4-methylamino motif provides a specific combination of moderate basicity (ΔpKa ≈ −1.33 vs. the unsubstituted scaffold), a single N–H donor for directed hydrogen bonding, and a stereogenic center that enables chiral resolution—properties not simultaneously present in any single close analog .

Quantitative Differentiation Evidence for tert-Butyl 4-(Methylamino)-3,4-Dihydro-2H-Quinoline-1-Carboxylate Versus Closest Analogs


Basicity Modulation: pKa Suppression by 1.33 Log Units Relative to the Unsubstituted 1-Boc-Tetrahydroquinoline Scaffold

The predicted pKa of tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate is 9.11 ± 0.20, compared with 10.44 ± 0.20 for the unsubstituted 1-Boc-1,2,3,4-tetrahydroquinoline scaffold . This 1.33 log-unit decrease in basicity means that at physiological pH (7.4), the fraction of protonated amine is meaningfully lower for the 4-methylamino derivative, which can reduce non-specific electrostatic interactions with phospholipid membranes and improve passive permeability—a factor relevant for CNS-targeted library design [1]. The 4-oxo analog, with a pKa of −1.91, is essentially neutral under all physiological conditions, representing the opposite extreme of the basicity spectrum available within this scaffold family .

basicity pKa bioavailability ionization state medicinal chemistry

Enantiomeric Differentiation: Availability of a Chromatographically Resolved (R)-Enantiomer with Defined Stereochemical Purity for Asymmetric Synthesis

The compound possesses a single stereogenic center at C4. The racemate (CAS 1511081-49-4) and the (R)-enantiomer (CAS 2381876-97-5) are commercially distinguishable. Supplier data indicate that the (R)-enantiomer is available at ≥95% purity (HPLC) from multiple vendors [1]. In contrast, the unsubstituted 1-Boc-1,2,3,4-tetrahydroquinoline (CAS 123387-53-1) lacks a chiral center and offers no opportunity for enantioselective downstream chemistry. The 4-oxo analog is likewise achiral. This chiral handle allows the compound to serve as a direct precursor to enantiopure tetrahydroquinoline-containing pharmacophores without requiring a separate asymmetric synthetic step.

chiral resolution enantiomeric purity asymmetric synthesis stereocenter building block

Validated Pharmacological Relevance: Explicit Use as a Key Intermediate in Vasopressin Antagonist Patent Literature

A Japanese patent (JPH04154765, Otsuka Pharma) explicitly claims 4-methylamino-1-[4-(3,5-dichlorobenzoylamino)benzoyl]-1,2,3,4-tetrahydroquinoline as a vasopressin antagonistic agent with vasodilatory, hypotensive, diuretic, and antiplatelet aggregation activities [1]. The free amine form of tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate is the direct synthetic precursor to this biologically validated chemotype. No comparable patent claim was identified for the unsubstituted 1-Boc-tetrahydroquinoline or the 4-oxo analog as intermediates in vasopressin receptor modulator synthesis, indicating that the 4-methylamino substitution is structurally required for this pharmacological application.

vasopressin antagonist patent intermediate tetrahydroquinoline cardiovascular diuretic

Enzyme Selectivity Framework: Dihydroquinoline Class Demonstrated Up to ~300-Fold nNOS Selectivity Over eNOS, a Feature Dependent on the 4-Aminoalkyl Substituent

Jaroch et al. (2003) reported that dihydroquinolines bearing aminoalkyl side chains are potent neuronal nitric oxide synthase (nNOS) inhibitors, achieving up to approximately 300-fold selectivity over endothelial NOS (eNOS), while inducible NOS (iNOS) was only moderately inhibited [1]. The 4-aminoalkyl motif is structurally required for this selectivity: the paper explicitly notes that modifications at the 4-amino position are critical for maintaining potency and isoform discrimination [1]. The target compound, with its 4-methylamino substituent, embodies the minimal pharmacophoric element of this selectivity-determining region. By contrast, the unsubstituted scaffold and the 4-oxo analog lack the requisite basic amine side chain and are not represented in the nNOS SAR series.

nNOS nitric oxide synthase isoform selectivity neuroprotection dihydroquinoline

Synthetic Orthogonality: Boc Protection Enables Chemoselective Deprotection While Preserving the 4-Methylamino Functionality, Unlike the 4-Oxo Analog Which Introduces a Competing Electrophilic Site

The N-Boc group of the target compound can be selectively removed under standard acidic conditions (TFA, HCl/dioxane) to liberate the tetrahydroquinoline NH without affecting the 4-methylamino substituent, enabling subsequent N-1 functionalization (acylation, sulfonylation, alkylation) with high chemoselectivity [1]. In contrast, the 4-oxo analog (CAS 179898-00-1) presents a ketone that competes as an electrophilic site: the carbonyl can undergo nucleophilic addition, enolate formation, or reduction under conditions that would leave the 4-methylamino group intact. This difference makes the target compound a more versatile platform for parallel library synthesis where diverse N-1 modifications are desired while maintaining a constant C4 secondary amine handle for further derivatization.

protecting group strategy Boc deprotection chemoselectivity orthogonal synthesis parallel library

Research and Industrial Application Scenarios for tert-Butyl 4-(Methylamino)-3,4-Dihydro-2H-Quinoline-1-Carboxylate Based on Differentiated Evidence


Enantioselective Synthesis of Tetrahydroquinoline-Containing CNS Drug Candidates

The commercial availability of the (R)-enantiomer (CAS 2381876-97-5) at ≥95% purity enables direct incorporation of a defined stereocenter into CNS-targeted molecular scaffolds without requiring asymmetric synthesis or chiral chromatography . Combined with the moderate basicity (pKa 9.11) that reduces the fraction of permanently charged species at physiological pH relative to the unsubstituted scaffold (pKa 10.44), this building block is suited for medicinal chemistry programs where both stereochemical control and CNS permeability are design criteria [1].

Parallel Library Synthesis of nNOS-Selective Inhibitor Candidates with Diversified N-1 Substituents

The orthogonal Boc/4-methylamino architecture allows chemists to deprotect the N-1 position under standard acidic conditions (TFA or HCl/dioxane) while retaining the intact secondary amine at C4, the pharmacophoric element critical for nNOS activity in the dihydroquinoline class [1]. Researchers can subsequently introduce diverse N-1 acyl, sulfonyl, or alkyl groups in a parallel format, generating focused libraries that probe the N-1 SAR while keeping the selectivity-determining 4-aminoalkyl motif constant—a strategy directly supported by the Jaroch et al. nNOS SAR data [1].

Synthesis of Vasopressin Receptor Antagonist Candidates via Amide Coupling at the Free Tetrahydroquinoline NH

Following Boc deprotection, the liberated tetrahydroquinoline NH serves as the nucleophilic partner for amide bond formation with substituted benzoyl chlorides, as exemplified in the Otsuka Pharma patent (JPH04154765) where 4-methylamino-1-[4-(3,5-dichlorobenzoylamino)benzoyl]-1,2,3,4-tetrahydroquinoline was prepared and claimed as a vasopressin antagonist . This patent-validated synthetic route reduces the uncertainty associated with building block selection for cardiovascular and renal drug discovery programs by providing a direct precedent for downstream bioactive compound generation.

Building Block for pKa-Modulated Property Optimization in Lead Series

For programs that have identified the tetrahydroquinoline core as a privileged scaffold but require fine-tuning of basicity to optimize ADME properties, the 4-methylamino derivative offers a pre-installed pKa of 9.11—intermediate between the more basic unsubstituted scaffold (pKa 10.44) and the neutral 4-oxo analog (pKa −1.91) . This intermediate basicity profile allows medicinal chemists to assess whether the ionization state contributes to hERG binding, phospholipidosis, or lysosomal trapping without extensive synthetic manipulation of the core scaffold .

Quote Request

Request a Quote for tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.